molecular formula C19H21FN2O2 B5360745 3-(2-fluorobenzyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid

3-(2-fluorobenzyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid

Cat. No. B5360745
M. Wt: 328.4 g/mol
InChI Key: LFTNILOGRAJMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorobenzyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid (referred to as compound X) is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of compound X involves its binding to ABCB1. This binding inhibits the function of ABCB1, which in turn affects drug transport and resistance. Specifically, compound X has been shown to increase the sensitivity of cancer cells to certain chemotherapy drugs by inhibiting the efflux of these drugs from the cells.
Biochemical and Physiological Effects:
Compound X has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase the accumulation of certain chemotherapy drugs in cancer cells, leading to increased cell death. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using compound X in lab experiments is that it is a potent and selective inhibitor of ABCB1. This makes it a valuable tool for studying the function of this protein in cells and tissues. However, one limitation of using compound X is that it may have off-target effects on other proteins in the body. Therefore, researchers must be careful to control for these effects when using compound X in experiments.

Future Directions

There are several future directions for research involving compound X. One area of interest is the development of more potent and selective inhibitors of ABCB1. Additionally, researchers may investigate the potential use of compound X in combination with other chemotherapy drugs to enhance their efficacy. Finally, further studies are needed to determine the safety and efficacy of compound X in animal models before it can be considered for clinical use.

Synthesis Methods

Compound X can be synthesized through a multistep process involving several reactions. The first step involves the reaction of pyridine-3-carboxaldehyde with 2-fluorobenzylamine to produce a key intermediate. This intermediate is then reacted with piperidine-3-carboxylic acid to form compound X.

Scientific Research Applications

Compound X has been studied for its potential use in scientific research as a tool to investigate the function of certain proteins in the body. Specifically, it has been shown to bind to a protein called ABCB1, which is involved in drug transport and resistance. By studying the interaction between compound X and ABCB1, researchers hope to gain a better understanding of how this protein works and how it can be targeted for therapeutic purposes.

properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-1-(pyridin-3-ylmethyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-7-2-1-6-16(17)11-19(18(23)24)8-4-10-22(14-19)13-15-5-3-9-21-12-15/h1-3,5-7,9,12H,4,8,10-11,13-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTNILOGRAJMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)(CC3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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